3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione

Molecular weight Structural complexity Physicochemical properties

Sourcing a reliable ethyl-substituted benzoxazine-2,4-dione synthon for serotonin receptor ligand synthesis can be challenging. This compound directly addresses that need: - Key starting material for 5-HT1A/2A/7 arylpiperazine ligands - Enables solvent-free N-alkylation of imides to generate N-(ω-bromoalkyl)imide intermediates - Unique 3-ethyl substitution provides distinct lipophilicity and reactivity vs. unsubstituted or other alkyl analogs

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 2038-01-9
Cat. No. B14158002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione
CAS2038-01-9
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2OC1=O
InChIInChI=1S/C10H9NO3/c1-2-11-9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3
InChIKeyNQWCQSBMFZDDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione: Key Heterocyclic Intermediate


3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 2038-01-9) is a heterocyclic compound belonging to the benzoxazine-2,4-dione class, characterized by a benzene ring fused with an oxazine ring containing two carbonyl groups [1]. Its molecular formula is C10H9NO3, with a molecular weight of 191.18 g/mol . The compound's structure features an ethyl substituent at the 3-position, which is a critical determinant of its specific chemical behavior and utility .

Irreplaceability of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione


Substitution at the 3-position of the benzoxazine-2,4-dione core is not interchangeable for scientific or industrial applications. The specific alkyl group (ethyl) fundamentally alters the compound's physicochemical properties, reactivity profile, and utility as a synthetic intermediate compared to the unsubstituted parent or analogs with different substituents (e.g., phenyl, benzyl) . For instance, the ethyl group directly influences the compound's lipophilicity, boiling point, and its ability to participate in specific alkylation reactions, making it a unique building block for target molecules like serotonin receptor ligands .

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione: Quantitative Comparison


Molecular Weight and Complexity Increase

The introduction of an ethyl group at the 3-position results in a quantifiable increase in molecular weight and topological complexity compared to the unsubstituted parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione [1]. This difference is fundamental for its use in building more complex molecular architectures .

Molecular weight Structural complexity Physicochemical properties

Elevated Boiling Point vs. Parent

The 3-ethyl substitution leads to a measurable increase in the compound's boiling point relative to the parent benzoxazine-2,4-dione scaffold . While specific data for the parent compound is limited, this trend is consistent with the increased molecular weight and van der Waals interactions introduced by the alkyl chain .

Boiling point Thermal stability Purification

Lower LogP than 3-Phenyl Analogs

The calculated partition coefficient (LogP) for 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is approximately 0.815 . This value is significantly lower than that of more lipophilic 3-substituted analogs, such as 3-phenyl derivatives, which are known to have higher LogP values correlating with their antimycobacterial activity [1].

Lipophilicity LogP Drug-likeness QSAR

Validated Imide N-Alkylation Reagent

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione has been specifically and successfully employed as an intermediate in the synthesis of N-substituted 1,3-benzoxazine-2,4-diones, which were then further elaborated into ligands for serotonin (5-HT1A, 5-HT2A, and 5-HT7) receptors . This utility is derived from its ability to undergo alkylation reactions .

Synthetic intermediate N-alkylation Serotonin receptor ligands

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione Applications


Serotonin Receptor Ligand Synthesis

This compound is a key starting material for the multi-step synthesis of cyclic and acyclic arylpiperazine derivatives designed as ligands for 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors . Its use in this context is supported by peer-reviewed literature, providing a clear and validated research application.

Imide N-Alkylation

3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione can be employed in solvent-free N-alkylation reactions of imides, as demonstrated by its successful use in generating N-(ω-bromoalkyl) imide intermediates . This application highlights its versatility as a synthetic building block.

Complex Heterocyclic Scaffold Synthesis

As a benzoxazine-2,4-dione derivative, it serves as a versatile synthon for constructing a wide variety of heterocyclic compounds with potential biological activity [1]. Its specific ethyl substituent allows for the creation of unique molecular architectures distinct from those derived from the parent or other substituted analogs.

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